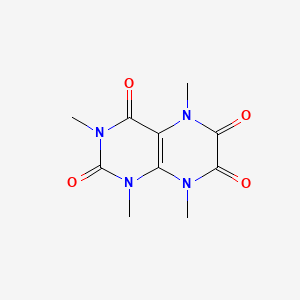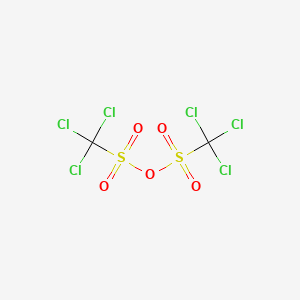
methyl-2,3,4-tri-O-acetylglucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid, a carbohydrate that plays a significant role in the metabolism of various substances in the body. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of glycoside chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl-2,3,4-tri-O-acetylglucuronate typically involves the selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate. This is followed by treatment with trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) to form the crystalline imidate . Another method involves the glycosylation of 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as the glycosyl donor and zinc bromide as the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl-2,3,4-tri-O-acetylglucuronate undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions. These reactions are essential for the synthesis of more complex molecules and for modifying the compound’s properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trichloroacetonitrile, DBU, zinc bromide, and hydrazinium acetate. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of organic solvents like dichloromethane .
Major Products Formed: The major products formed from the reactions of this compound include various glycosides and glucuronides, which are important intermediates in the synthesis of biologically active molecules .
Aplicaciones Científicas De Investigación
Methyl-2,3,4-tri-O-acetylglucuronate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a glycosyl donor in the synthesis of glycosides and glucuronides, which are important for studying the metabolism and biological activity of various compounds . Additionally, it is used in the synthesis of urolithin glucuronides, which are metabolites of ellagic acid and have potential health benefits .
Mecanismo De Acción
The mechanism of action of methyl-2,3,4-tri-O-acetylglucuronate involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl groups protect the hydroxyl groups of the glucuronic acid moiety, allowing for selective reactions at specific positions. The resulting glycosides and glucuronides can then interact with various molecular targets and pathways, depending on their structure and the biological context .
Comparación Con Compuestos Similares
Methyl-2,3,4-tri-O-acetylglucuronate is similar to other glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate and methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate . These compounds share similar chemical properties and are used in similar applications, but they differ in their specific structures and reactivity. This compound is unique in its ability to serve as a versatile glycosyl donor in various synthetic reactions .
Propiedades
Número CAS |
77668-10-1 |
|---|---|
Fórmula molecular |
C13H18O10 |
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
methyl (2S,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexanoate |
InChI |
InChI=1S/C13H18O10/c1-6(15)21-9(5-14)11(22-7(2)16)12(23-8(3)17)10(18)13(19)20-4/h5,9-12,18H,1-4H3/t9-,10-,11+,12+/m0/s1 |
Clave InChI |
MSZWKQNQZAXGSX-NNYUYHANSA-N |
SMILES isomérico |
CC(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OC)O)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC(C=O)C(C(C(C(=O)OC)O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



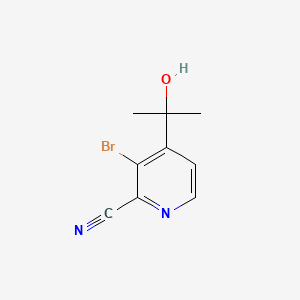
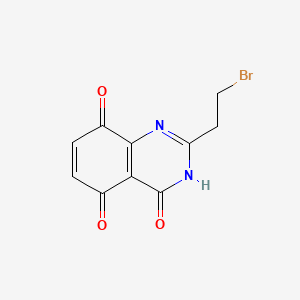
![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
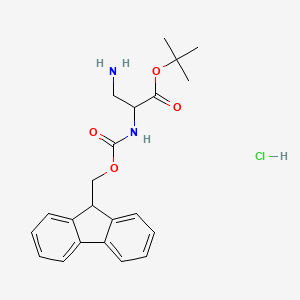
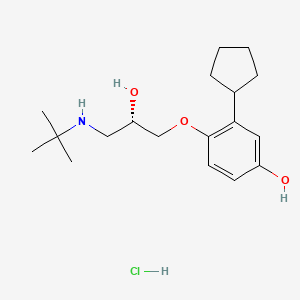
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
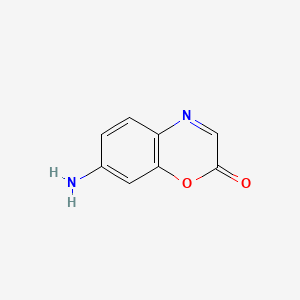


![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)

